阿戈美拉汀-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Efficacy and Mechanism of Agomelatine

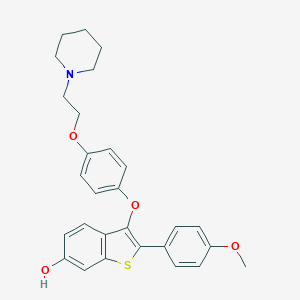

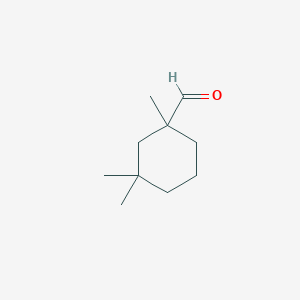

Description of Agomelatine Agomelatine is a novel antidepressant that acts as a potent agonist at melatonin receptors (MT1 and MT2) and as an antagonist at the serotonin 5-HT2C receptor subtype. It has been developed to address major depressive disorder (MDD) with a unique mechanism that targets both melatonergic and serotonergic systems, aiming to improve the efficacy and reduce side effects compared to traditional antidepressants .

Synthesis Analysis While the synthesis of Agomelatine itself is not detailed in the provided papers, a study on the synthesis and pharmacological evaluation of a series of Agomelatine analogues is available. These analogues were designed to optimize Agomelatine's affinity for the serotonin 5-HT2C receptor and to block a key point of its metabolism. The compounds synthesized showed good binding affinity at the melatonin MT1 and MT2 receptors, with some exhibiting promising affinities at the 5-HT2C receptor as well .

Molecular Structure Analysis Agomelatine's molecular structure, a naphthalenic analogue of melatonin, allows it to interact with melatonin and serotonin receptors. Its structure is crucial for its dual action as an MT1/MT2 agonist and a 5-HT2C antagonist, which is fundamental to its antidepressant and anxiolytic effects .

Chemical Reactions Analysis The chemical interactions of Agomelatine with receptors in the brain have been extensively studied. It competitively inhibits the 5-HT2C receptors, which enhances the activity of frontocortical dopaminergic and adrenergic pathways. This blockade is believed to contribute to its antidepressant effects .

Physical and Chemical Properties Analysis Agomelatine's physical and chemical properties, such as its agonistic action at melatonin receptors and antagonistic effects at the 5-HT2C receptor, lead to improvements in sleep architecture and efficiency. These properties are also associated with a good safety and tolerability profile, with fewer side effects on sexual health compared to SSRI antidepressants and no observed withdrawal or discontinuation syndrome .

Relevant Case Studies

Case Study on Major Depressive Disorder A double-blind, parallel-group study with 238 patients compared 25 mg/d Agomelatine (adjustable to 50 mg/d) to placebo over 6 weeks. The study found significant improvements in depression severity, response rate, and time to first response with Agomelatine. It also improved sleep-related issues and was well tolerated, with a safety profile similar to placebo .

Case Study on Dose Comparison A pilot study compared two doses of Agomelatine (5 mg and 100 mg) in the treatment of MDD. Both doses showed significant improvement in depressive symptoms, with the 5 mg dose potentially being as effective and slightly better tolerated than the 100 mg dose. This study highlighted the importance of dose optimization in achieving the best therapeutic effect with minimal side effects .

Case Study on Depression/Anxiety Model In a mouse model of depression/anxiety, Agomelatine was shown to reverse behavioral deficits and normalize circadian rhythms. It also promoted neurogenesis, increasing cell proliferation and maturation of newborn neurons in the hippocampus. These effects were compared favorably to those of fluoxetine, a classical selective serotonin reuptake inhibitor .

Case Study on Long-Term Efficacy Although the long-term efficacy of Agomelatine requires further investigation, the existing studies suggest that its unique mechanism of action, involving both melatonergic and serotonergic systems, provides a distinct and effective approach to treating depression with additional benefits such as improved sleep quality and circadian rhythm normalization .

科学研究应用

治疗重度抑郁症:

- 阿戈美拉汀已被证明对治疗重度抑郁症有效。Lôo 等人 (2002 年) 的一项研究发现,25 毫克剂量的阿戈美拉汀在减轻抑郁症状方面比安慰剂更有效,衡量标准是汉密尔顿抑郁量表和其他标准 (Lôo、Hale 和 D’haenen,2002 年)。

对青光眼患者眼内压的影响:

- 据 Pescosolido 等人 (2015 年) 的一项研究报告,阿戈美拉汀已被发现可以降低原发性开角型青光眼患者的眼内压 (Pescosolido、Gatto、Stefanucci 和 Rusciano,2015 年)。

对衰老中内质网应激和线粒体功能障碍的影响:

- Chanmanee 等人 (2021 年) 的一项研究表明,阿戈美拉汀减轻了衰老大鼠海马中的内质网应激、线粒体功能障碍和细胞凋亡,表明在神经退行性疾病中具有潜在的应用 (Chanmanee、Wongpun、Tocharus、Govitrapong 和 Tocharus,2021 年)。

与膜磷脂的相互作用:

- Ergun 等人 (2014 年) 的研究探讨了阿戈美拉汀与模型膜的相互作用,揭示了它显着影响膜磷脂的顺序、堆积和动力学。这项研究提供了对其在分子水平上的作用机制的见解 (Ergun、Demir、Uzbay 和 Severcan,2014 年)。

对肌肉营养不良症中肌肉力量和炎性细胞因子的影响:

- Carvalho 等人 (2014 年) 的一项研究表明,阿戈美拉汀增加肌肉力量并减少小鼠肌肉营养不良模型中炎性细胞因子的表达,表明在肌肉疾病中具有潜在的治疗应用 (Carvalho、Tondato、Iamnhuk、Gomiero、Petri、Delgado、Alves、Fonseca 和 Feder,2014 年)。

属性

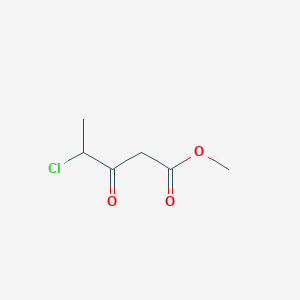

IUPAC Name |

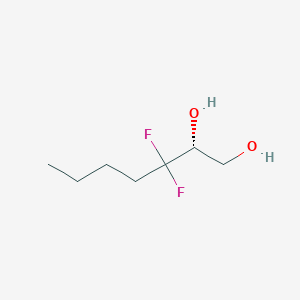

N-[1,1,2,2-tetradeuterio-2-(7-methoxynaphthalen-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17)/i8D2,9D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYPHIXNFHFHND-LZMSFWOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CC2=C1C=C(C=C2)OC)C([2H])([2H])NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Agomelatine-d4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromophenyl)sulfonyl-N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]ethyl]methanimidamide](/img/structure/B129714.png)

![N-[(2-methoxyphenyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B129747.png)